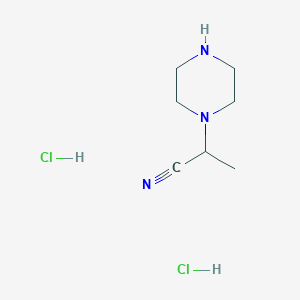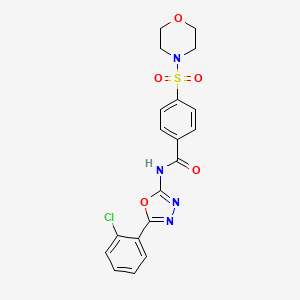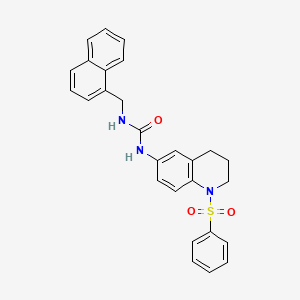
4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antiproliferative Activity
This compound shows promise in antiproliferative studies. A study by Harishkumar et al. (2018) involved the synthesis of novel quinoline derivatives similar to 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide and tested their antiproliferative effects on various human cancer cell lines. The findings indicated that certain compounds exhibited significant growth inhibition, suggesting potential applications in cancer treatment (Harishkumar et al., 2018).
Synthesis and Reactivity Studies
Aleksandrov et al. (2020) conducted a study on the synthesis and reactivity of related quinoline compounds. They explored the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to various derivatives with potential applications in chemical synthesis and pharmacology (Aleksandrov et al., 2020).
Muscarinic Receptor and β2-Adrenoceptor Antagonist
Steinfeld et al. (2011) studied a compound structurally similar to this compound, which exhibited muscarinic receptor antagonism and β2-adrenoceptor agonist activities. This highlights the potential of such compounds in developing multifunctional drugs for respiratory diseases (Steinfeld et al., 2011).
Antimicrobial Activity
Patel et al. (2012) synthesized thiazolidinone derivatives linked with quinoxaline and piperazine structures, showing antimicrobial activity against various bacteria and fungi. This suggests the potential of quinoxalin-2-yloxy compounds in developing new antimicrobial agents (Patel et al., 2012).
Inotropic Activity in Cardiac Applications
Liu et al. (2009) synthesized carboxamide derivatives related to this compound and evaluated their inotropic effects. Some derivatives showed promising activity for heart-related conditions, indicating potential for cardiac therapeutic applications (Liu et al., 2009).
Potential Antipsychotic Agents
A study by Norman et al. (1996) on heterocyclic carboxamides, including compounds similar to this compound, showed promise as antipsychotic agents. These compounds displayed significant in vivo activities, suggesting their potential in treating psychiatric disorders (Norman et al., 1996).
Serotonin Type-3 Receptor Antagonism
Mahesh et al. (2011) synthesized quinoxalin-2-carboxamides that acted as serotonin type-3 receptor antagonists. Such compounds could have therapeutic implications in disorders related to serotonin regulation (Mahesh et al., 2011).
properties
IUPAC Name |
4-quinoxalin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(21-17-6-3-11-25-17)22-9-7-13(8-10-22)24-16-12-19-14-4-1-2-5-15(14)20-16/h1-6,11-13H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMVSKJPQVDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2818224.png)

![Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate](/img/structure/B2818228.png)
![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)
![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2818232.png)




![N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2818240.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2818242.png)
